3,4-Dimethoxy-beta-methylphenethylamine is a chemical compound with the molecular formula C12H17N1O2. It belongs to the class of phenethylamines, which are known for their psychoactive properties and potential therapeutic applications. This compound is particularly notable for its role as a monoamine oxidase inhibitor, which suggests its utility in modulating neurotransmitter levels in the brain.
The compound can be synthesized from various precursors, including 3,4-dimethoxyphenethylamine. The initial synthesis methods were reported by Pictet and Finkelstein, while later methods were refined by Alexander Shulgin and his wife Ann Shulgin, who are well-known figures in the field of psychoactive substances.
3,4-Dimethoxy-beta-methylphenethylamine is classified as a monoamine oxidase inhibitor and falls under the broader category of psychoactive substances. Its structural characteristics align it with other compounds in the phenethylamine family, which includes various stimulants and hallucinogens.
The synthesis of 3,4-Dimethoxy-beta-methylphenethylamine typically involves multi-step processes starting from simpler organic compounds. The earliest reported synthesis involved several steps beginning with vanillin, leading to the final product through intermediates such as 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.
Technical Details:
A more efficient synthesis route was later proposed by Shulgin and Shulgin that streamlined the process while maintaining high yields.
The molecular structure of 3,4-Dimethoxy-beta-methylphenethylamine consists of a phenethylamine backbone with two methoxy groups at the 3 and 4 positions on the aromatic ring. The beta-methyl group enhances its psychoactive properties.
3,4-Dimethoxy-beta-methylphenethylamine can undergo various chemical reactions:
Common Reagents and Conditions:
The primary mechanism of action for 3,4-Dimethoxy-beta-methylphenethylamine is its inhibition of monoamine oxidase enzymes. By binding to these enzymes, it prevents the breakdown of key neurotransmitters such as dopamine, norepinephrine, and serotonin.
This inhibition leads to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive function. The compound's stability under laboratory conditions allows for consistent effects over time but may degrade under extreme conditions like heat or light exposure.
Relevant data from spectroscopic analyses (NMR) confirm the structural integrity and purity of synthesized compounds.
3,4-Dimethoxy-beta-methylphenethylamine has potential applications in:
Phenethylamines constitute a foundational chemical class in neuropharmacology, serving as structural backbones for endogenous neurotransmitters (e.g., dopamine) and synthetic psychoactive compounds. The 3,4-dimethoxy substitution pattern emerged as a significant pharmacological motif following early investigations into mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring hallucinogen. Synthetic efforts targeting simpler dimethoxy variants began in the early 20th century, exemplified by Pictet and Finkelstein's 1909 synthesis of 3,4-dimethoxyphenethylamine (DMPEA) via multi-step sequences starting from vanillin [4]. Despite structural similarity to mescaline, DMPEA displayed no psychoactivity in humans at doses ≤1,000 mg orally or 10 mg intravenously, attributed to rapid metabolism and poor blood-brain barrier penetration [4] [6]. This inactivity highlighted the critical role of pharmacokinetic properties—beyond mere receptor affinity—in determining CNS efficacy, establishing the "minimal effective brain level" (MEBL) concept for structure-activity relationships [2].
Subsequent research focused on α-methylated analogues (e.g., 3,4-dimethoxyamphetamine, DMA) to impede metabolic degradation. These efforts paralleled studies of methylenedioxy analogues like MDA (3,4-methylenedioxyamphetamine), recognized since the 1960s as potent entactogens with distinctive prosocial and mild psychedelic effects [3]. The β-methylated variant—3,4-dimethoxy-β-methylphenethylamine—represents a less explored branch of this chemical tree, synthesized to probe steric influences on monoamine transporter interactions and receptor binding. Its development reflects ongoing efforts to map structure-activity relationships across substitution patterns (ring methoxy vs. methylenedioxy) and alkyl chain modifications (α-methyl, β-methyl, N-alkylation) [6] [9].
3,4-Dimethoxy-β-methylphenethylamine (systematic name: 1-(3,4-dimethoxyphenyl)propan-2-amine) belongs to the substituted phenethylamine superfamily, characterized by a benzene ring linked to an ethylamine side chain. Its core structure features:
Table 1: Structural Comparison of Key Phenethylamine Derivatives
Compound | R3 | R4 | Rα | Rβ | Core Backbone |
---|---|---|---|---|---|
Dopamine | OH | OH | H | H | Phenethylamine |
Mescaline | OCH₃ | OCH₃ | H | H | Phenethylamine |
3,4-Dimethoxy-β-methyl-PEA | OCH₃ | OCH₃ | H | CH₃ | β-Methylphenethylamine |
MDA (Tenamfetamine) | —O—CH₂—O— | (Methylenedioxy bridge) | CH₃ | H | Amphetamine |
DMPEA | OCH₃ | OCH₃ | H | H | Phenethylamine |
This β-methylation imposes significant conformational constraints:
3,4-Dimethoxy-β-methylphenethylamine serves as a pharmacological probe to dissect contributions of specific structural elements to neurochemical activity. Key comparisons include:
Vs. 3,4-Methylenedioxy Analogues (MDA, MDMA):MDA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with additional 5-HT₂A/2B/2C receptor agonism. Its neurochemical profile drives entactogenic effects (empathy, emotional intensification) and mild psychedelia [3]. Replacing methylenedioxy with dimethoxy groups reduces electron delocalization and alters steric fit at monoamine transporters. In vitro studies show MDA has 10-fold higher potency than BMPEA (a β-methylphenethylamine isomer) at dopamine (DAT) and norepinephrine transporters (NET), indicating diminished efficacy of β-methyl-dimethoxy compounds in monoamine release [7]. MDA also exhibits significant TAAR1 agonism (EC₅₀ = 220–250 nM in rodents), whereas β-methyl isomers show negligible activity at human TAAR1, suggesting species-specific pharmacology [3] [7].
Vs. Unsubstituted β-Methylphenethylamine (BMPEA):BMPEA (2-phenylpropan-1-amine) is a NET/DAT substrate but with 10-fold lower potency than amphetamine. It induces hypertension via peripheral norepinephrine release but lacks significant CNS stimulation due to poor DAT activity and rapid metabolism [7]. Introducing 3,4-dimethoxy groups enhances serotonin receptor affinity and potentially CNS penetration. Functional assays indicate such substitutions increase 5-HT₂A-mediated behaviors (e.g., head-twitch response in rodents) absent in BMPEA [4].
Vs. Microtubule-Targeting Agents:Molecular analyses reveal that dimethoxy-substituted phenethylamines (e.g., 25B-NBF, 25C-NBF) dock robustly at tubulin’s colchicine site, disrupting microtubule dynamics in vitro [8]. 3,4-Dimethoxy-β-methylphenethylamine’s structural similarity to mescaline—a known tubulin binder—suggests potential cytoskeletal interactions, though experimental validation is lacking. Such effects could indirectly modulate neurotransmitter release or receptor trafficking, representing a non-monoaminergic mechanism distinct from classical amphetamines.
Table 2: Neurochemical Target Affinities of Structurally Related Compounds
Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | DAT Affinity (Ki, nM) | 5-HT₂A Affinity (Ki, nM) | TAAR1 Activity |
---|---|---|---|---|---|
3,4-Dimethoxy-β-methyl-PEA* | Not reported | Not reported | Not reported | ~3,000–6,418† | Negligible (human) |
MDA | 5,600–>10,000 | 13,000 | >26,000 | 3,200–>10,000 | Full agonist (rodent) |
DMPEA | Weak | Weak | Weak | Moderate‡ | Not tested |
BMPEA | >10,000 | ~150–420 (IC₅₀) | ~890–20,500 (IC₅₀) | >10,000 | Not tested |
Mescaline | >10,000 | >10,000 | >10,000 | 630–1,767 (EC₅₀) | Not tested |
*Predicted based on structural analogues; †Based on mescaline data [4] [8]; ‡Induces head-twitch response [4]
These comparisons underscore that 3,4-dimethoxy-β-methylphenethylamine occupies a unique niche: its dimethoxy groups may confer serotonergic activity absent in BMPEA, while β-methylation likely attenuates monoamine-releasing effects compared to MDA. Its potential microtubule interactions represent an underexplored mechanism meriting further study.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: